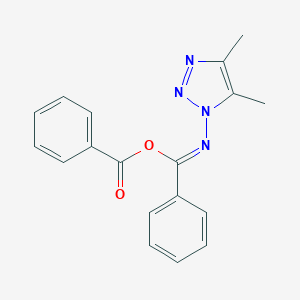![molecular formula C18H25N3O2 B232266 N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide, commonly known as DIQ, is a synthetic compound that belongs to the class of quinoline derivatives. DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent.
Mecanismo De Acción
DIQ exerts its anticancer activity by targeting multiple signaling pathways involved in cell proliferation and survival. DIQ has been shown to inhibit the activity of several protein kinases, including AKT, ERK, and JNK, which are involved in cell survival and proliferation. DIQ also inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects:
DIQ has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, DIQ has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DIQ has also been shown to exhibit neuroprotective activity by inhibiting the activity of NMDA receptors, which are involved in the pathogenesis of several neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIQ has several advantages as an anticancer agent, including its potent anticancer activity, low toxicity, and ability to target multiple signaling pathways involved in cancer cell proliferation and survival. However, DIQ also has several limitations, including its poor solubility and bioavailability, which may limit its clinical use.
Direcciones Futuras
Several future directions for DIQ research include improving its solubility and bioavailability, developing novel formulations for improved delivery, and exploring its potential applications in the treatment of other diseases, such as neurological disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of DIQ and to identify potential biomarkers for patient selection and monitoring. Overall, DIQ has great potential as a therapeutic agent, and further research is needed to fully explore its potential applications in the field of medicinal chemistry.
Métodos De Síntesis
The synthesis of DIQ involves the reaction of 4-hydroxy-2-quinolinecarboxylic acid with diisopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure DIQ.
Aplicaciones Científicas De Investigación
DIQ has been extensively studied for its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Several studies have reported that DIQ exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. DIQ has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways involved in cell proliferation and survival.
Propiedades
Fórmula molecular |
C18H25N3O2 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
N-[2-[di(propan-2-yl)amino]ethyl]-4-oxo-1H-quinoline-2-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-12(2)21(13(3)4)10-9-19-18(23)16-11-17(22)14-7-5-6-8-15(14)20-16/h5-8,11-13H,9-10H2,1-4H3,(H,19,23)(H,20,22) |
Clave InChI |
HENIKCPEUGDDRH-UHFFFAOYSA-N |
SMILES |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
SMILES canónico |
CC(C)N(CCNC(=O)C1=CC(=O)C2=CC=CC=C2N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)
![N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
![N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)

